Ethyl 5-(4-dimethylaminophenyl)thiophene-2-carboxylate
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Overview
Description
Ethyl 5-(4-dimethylaminophenyl)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 5-(4-dimethylaminophenyl)thiophene-2-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-dimethylaminophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the thiophene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Ethyl 5-(4-dimethylaminophenyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of Ethyl 5-(4-dimethylaminophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. In the context of organic semiconductors, the compound’s electronic properties facilitate charge transport in devices like OFETs and OLEDs .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic.
Tipepidine: A thiophene derivative with antitussive (cough suppressant) properties.
Uniqueness
Ethyl 5-(4-dimethylaminophenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it suitable for applications in organic electronics and as a potential therapeutic agent .
Properties
Molecular Formula |
C15H17NO2S |
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Molecular Weight |
275.4 g/mol |
IUPAC Name |
ethyl 5-[4-(dimethylamino)phenyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H17NO2S/c1-4-18-15(17)14-10-9-13(19-14)11-5-7-12(8-6-11)16(2)3/h5-10H,4H2,1-3H3 |
InChI Key |
IYNKHYHWMJBUDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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